molecular formula C15H9ClFN3 B13344405 2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine

2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B13344405
M. Wt: 285.70 g/mol
InChI Key: CLGUNJUULGKJLS-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine, while Suzuki-Miyaura coupling can produce a biaryl derivative.

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-Chloro-4-fluorophenylboronic acid

Uniqueness

2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H9ClFN3

Molecular Weight

285.70 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C15H9ClFN3/c16-15-19-13(10-4-2-1-3-5-10)18-14(20-15)11-6-8-12(17)9-7-11/h1-9H

InChI Key

CLGUNJUULGKJLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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